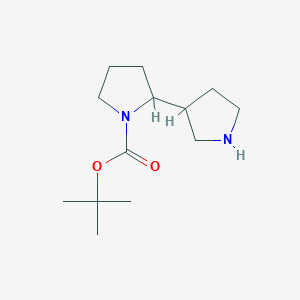

Tert-butyl 2-(pyrrolidin-3-YL)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate (CAS: 2171883-42-2) is a bicyclic pyrrolidine derivative featuring a tertiary butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.8 g/mol. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the synthesis of constrained peptidomimetics and bioactive molecules. The Boc group enhances solubility and stability during synthetic procedures, while the pyrrolidine-pyrrolidine framework provides conformational rigidity, making it valuable for targeting receptors or enzymes in drug discovery.

Properties

IUPAC Name |

tert-butyl 2-pyrrolidin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXKQKRTYYRLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251006-82-2 | |

| Record name | tert-butyl [2,3'-bipyrrolidine]-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Differences and Implications

Substitution Patterns and Reactivity

- Position of Substitution: The target compound’s 2-pyrrolidinyl substitution contrasts with analogs like the 3-sulfanylmethyl derivative or 3-pyridinyl substitution. These positional differences influence steric hindrance and electronic properties. For example, 3-substituted analogs (e.g., C₁₆H₂₁Cl₂NO₂S) exhibit higher synthetic yields (91%) compared to 2-substituted derivatives, likely due to reduced steric strain during coupling reactions.

- Functional Groups: The trifluoromethyl group in C₁₁H₁₈F₃NO₃ introduces strong electron-withdrawing effects, enhancing metabolic stability in pharmacokinetic studies. Conversely, the pyridazine group in C₁₄H₂₁ClN₃O₃ enables π-π stacking interactions, useful in protease inhibition.

Biological Activity

Tert-butyl 2-(pyrrolidin-3-YL)pyrrolidine-1-carboxylate (C13H24N2O2) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration, including a tert-butyl group, which enhances its stability and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C13H24N2O2

- SMILES : CC(C)(C)OC(=O)N1CCCC1C2CCNC2

- InChI : InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)10-6-7-14-9-10/h10-11,14H,4-9H2,1-3H3

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of bases like triethylamine. This method allows for the formation of the desired product with high yield and purity through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, which modulates their activity and can lead to therapeutic effects.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : As a scaffold for drug development due to its ability to inhibit specific enzymes and receptors.

- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, although detailed studies are required to confirm its efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrrolidine compounds, providing insights into their pharmacological properties:

- Antitumor Activity : A study on similar pyrrolidine derivatives demonstrated significant inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Research has shown that compounds with similar structures can act as inhibitors for enzymes involved in inflammatory pathways (e.g., p38 MAPK), indicating that this compound may also possess anti-inflammatory properties .

- Molecular Docking Studies : In silico analyses have indicated favorable binding interactions between pyrrolidine derivatives and target proteins, supporting their potential as drug candidates .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing Tert-butyl 2-(pyrrolidin-3-YL)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving protective group strategies and coupling reactions. For example:

- Step 1 : Use of tert-butyl carbamate protection under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to stabilize the pyrrolidine nitrogen .

- Step 2 : Introduction of substituents via nucleophilic substitution or cross-coupling reactions, often requiring catalysts like DMAP .

- Purification : Column chromatography (e.g., silica gel with ethanol/chloroform gradients) or recrystallization (e.g., using ethanol) to isolate high-purity products (>94% purity) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed for characteristic shifts (e.g., tert-butyl group at δ ~1.4 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 318.28009 for a derivative vs. calculated 318.27914) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carbamate) .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of derivatives?

- Methodological Answer :

- Temperature Control : Low temperatures (0°C) minimize side reactions during sensitive steps (e.g., carbamate formation) .

- Catalyst Screening : DMAP or Pd-based catalysts improve coupling efficiency in heterocyclic substitutions .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) aid recrystallization .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or optical rotation ([α]²⁵D values) to distinguish enantiomers (e.g., [α]²⁵D −55.0 for a specific isomer) .

- Impurity Profiling : LC-MS identifies byproducts (e.g., deprotected amines or oxidation products) .

- 2D NMR Techniques : COSY or NOESY clarifies ambiguous proton-proton correlations in complex pyrrolidine derivatives .

Q. How does stereochemistry influence the biological activity of derivatives?

- Methodological Answer :

- Enantiomer-Specific Activity : For example, (2S,3R)-configured analogs showed 99% purity and enhanced binding to sphingosine-1-phosphate receptors compared to racemic mixtures .

- Docking Studies : Molecular modeling aligns stereochemical features (e.g., hydroxyl group orientation) with enzyme active sites .

- In Vitro Assays : Stereoisomers are tested separately in kinase inhibition assays to correlate configuration with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.